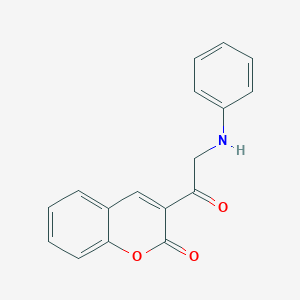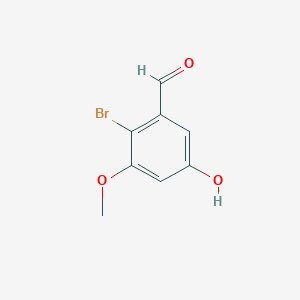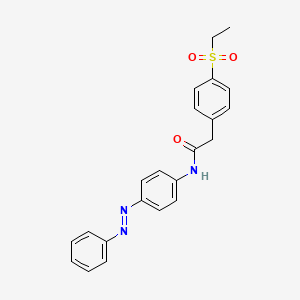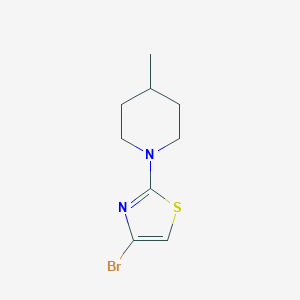
4-Bromo-2-(4-methylpiperidin-1-YL)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is a heterocyclic compound that contains both bromine and thiazole moieties. This compound is known for its unique chemical structure, which includes a thiazole ring substituted with a bromine atom and a piperidine ring. It has a molecular formula of C9H13BrN2S and a molecular weight of 261.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole typically involves the reaction of 4-methylpiperidine with 2-bromo-1,3-thiazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole
- 4-Chloro-2-(4-methylpiperidin-1-yl)thiazole
- 4-Bromo-2-(4-ethylpiperidin-1-yl)thiazole
Uniqueness
4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
959237-41-3 |
|---|---|
Fórmula molecular |
C9H13BrN2S |
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
4-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3 |
Clave InChI |
TUDPDHKLTRLRBL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
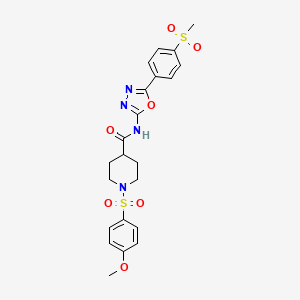
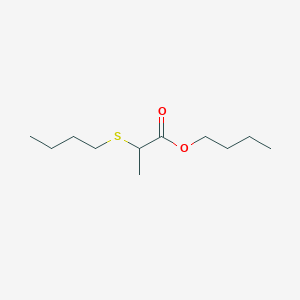
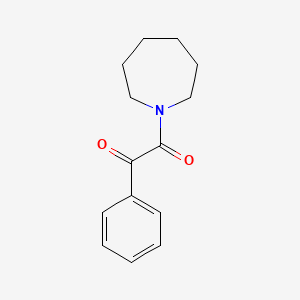
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B14130863.png)
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
